4-(Chloromethyl)-1-fluoro-2-iodobenzene
Overview
Description
4-(Chloromethyl)-1-fluoro-2-iodobenzene is an organic compound characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring
Scientific Research Applications
4-(Chloromethyl)-1-fluoro-2-iodobenzene has several applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1-fluoro-2-iodobenzene typically involves halogenation reactions. One common method includes the chloromethylation of 1-fluoro-2-iodobenzene using chloromethyl methyl ether and a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . This reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer and more environmentally friendly catalysts is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-1-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, forming 4-(Chloromethyl)-1-fluorobenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of 4-(Chloromethyl)-1-fluoro-2-iodobenzaldehyde or 4-(Chloromethyl)-1-fluoro-2-iodobenzoic acid.
Reduction: Formation of 4-(Chloromethyl)-1-fluorobenzene.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-fluoro-2-iodobenzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine and iodine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 4-(Chloromethyl)-1-fluoro-2-bromobenzene
- 4-(Chloromethyl)-1-fluoro-2-chlorobenzene
- 4-(Chloromethyl)-1-fluoro-2-methylbenzene
Comparison: 4-(Chloromethyl)-1-fluoro-2-iodobenzene is unique due to the presence of iodine, which imparts distinct reactivity and potential for radiolabeling applications. Compared to its bromine or chlorine analogs, the iodine-containing compound exhibits higher atomic mass and different electronic properties, affecting its chemical behavior and interactions .
Properties
IUPAC Name |
4-(chloromethyl)-1-fluoro-2-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFI/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWUNNQWPCJZFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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